1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole
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Overview
Description
1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a dichlorophenyl group. It is often used in research due to its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride to yield the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production involves similar steps but with optimized conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring and the dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors, modulating their activity through binding interactions.
Pathways Involved: It affects various biochemical pathways, including those related to cell signaling and metabolism, by inhibiting or activating specific enzymes[][5].
Comparison with Similar Compounds
1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate and 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene share structural similarities.
Properties
IUPAC Name |
1-[2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHZTBDUXXHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861249 |
Source
|
Record name | 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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